Product packaging for Mediocidin(Cat. No.:CAS No. 1403-95-8)

Mediocidin

Cat. No.: B1171711
CAS No.: 1403-95-8
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Description

Mediocidin is an antibiotic compound identified as a secondary metabolite produced by specific strains of Actinobacteria, notably Kitasatospora mediocidica LL 80 and Streptomyces blastmyceticus 535-A1 . The Kitasatospora mediocidica LL 80 strain is a spore-forming, Gram-positive bacterium that builds an aerial mycelium . Streptomyces blastmyceticus 535-A1 was isolated from soil in a potato field in Tokyo, Japan . As a naturally produced antimicrobial agent, this compound is of significant research value for studying the chemical ecology of soil bacteria, their competitive interactions, and the biosynthesis of bioactive natural products. Further research is needed to fully elucidate its chemical structure, precise mechanism of action, and spectrum of activity against microbial targets. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1403-95-8

Molecular Formula

C10H7ClN2O2

Synonyms

Mediocidin

Origin of Product

United States

Biosynthesis and Biotechnological Production of Mediocidin

Identification of Producer Microorganisms and Strains

Mediocidin is produced by several species of filamentous bacteria belonging to the order Actinomycetales. The primary and originally identified producers are members of the genus Streptomyces. scispace.com Over time, related genera and different species have also been identified as sources of this compound. For instance, Kitasatospora mediocidica is a known producer of this compound. dsmz.de Some research also indicates that certain strains of Bacillus subtilis, such as B-10 and M-22, can produce a complex of biologically active substances that includes a hexaene antibiotic classified as this compound. mdpi.com The initial discovery linked the production of this compound to a strain designated Streptomyces mediocidicus. researchgate.netnih.gov

The following table provides a summary of microorganisms identified as this compound producers.

GenusSpeciesStrain(s)Reference(s)
StreptomycesS. mediocidicusNot specified researchgate.net, nih.gov
S. blastmyceticusNot specified scispace.com
KitasatosporaK. mediocidicaLL 80 dsmz.de
BacillusB. subtilisB-10, M-22 mdpi.com

While some literature mentions this compound as a bacteriocin (B1578144) produced by lactic acid bacteria like Enterococcus and Lactococcus, this appears to be a separate class of peptide-based antibiotics and distinct from the polyene macrolide this compound produced by Actinomycetes. ontosight.ai The focus of this article is on the polyene compound.

Elucidation of Biosynthetic Pathways (e.g., Polyketide Synthase, Non-ribosomal Peptide Synthetase)

This compound is classified as a hexaene polyene macrolide antibiotic. mdpi.comresearchgate.net The biosynthesis of such complex natural products is a multi-step enzymatic process. The core scaffold of polyene macrolides is assembled by large, multifunctional enzymes known as Polyketide Synthases (PKSs). wikipedia.orgmdpi.com

The biosynthetic mechanism of PKSs is analogous to that of fatty acid synthesis. mdpi.comnih.gov The process involves the following key steps:

Initiation : The synthesis begins with a "starter unit," which is typically a small acyl-CoA molecule like acetyl-CoA or propionyl-CoA. wikipedia.org

Elongation : The polyketide chain is extended through the sequential, decarboxylative condensation of "extender units." nih.gov The most common extender unit is malonyl-CoA, which is derived from the carboxylation of acetyl-CoA. nih.gov

Processing : Within the PKS enzyme complex, the growing polyketide chain undergoes various modifications. The domains within the PKS modules, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can selectively reduce the keto groups formed during condensation to hydroxyl, olefin, or methylene (B1212753) groups, respectively. wikipedia.org This controlled processing is what generates the immense structural diversity seen in polyketides.

Termination : Once the polyketide chain reaches its full length, it is released from the PKS enzyme, often through cyclization to form the characteristic macrolactone ring of macrolide antibiotics. wikipedia.org

PKS systems are generally categorized into three types. Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and associated modifications; this type is commonly involved in the synthesis of complex macrolides like the polyenes. wikipedia.orgmdpi.com Type II PKSs are composed of dissociated enzymes that act iteratively to produce aromatic polyketides. mdpi.com Type III PKSs are simpler enzymes that produce small aromatic molecules. mdpi.comfrontiersin.org The biosynthesis of this compound is consistent with a Type I PKS pathway, which is responsible for generating its complex polyene macrolide structure.

While some natural products are synthesized by hybrid Polyketide Synthase-Non-ribosomal Peptide Synthetase (PKS-NRPS) pathways, the current understanding of this compound's structure as a polyene macrolide points primarily to a PKS-driven synthesis. researchgate.netmdpi.com Non-ribosomal Peptide Synthetases (NRPSs) are modular enzymes that synthesize peptides without the use of ribosomes, incorporating both proteinogenic and non-proteinogenic amino acids. uni-freiburg.denih.govnih.gov

Genetic Determinants and Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is encoded by a set of genes organized into a biosynthetic gene cluster (BGC). In Streptomyces and other producing organisms, the this compound BGC would contain the gene(s) for the large Type I PKS enzymes, along with genes encoding enzymes for the synthesis of precursor molecules (e.g., malonyl-CoA), post-PKS tailoring enzymes (e.g., glycosyltransferases, hydroxylases), and regulatory proteins. mdpi.com

The regulation of antibiotic production is a highly complex process, ensuring that these energy-intensive pathways are activated only under specific conditions, such as nutrient limitation or in response to microbial competition. ontosight.ai This regulation occurs at multiple levels, involving pathway-specific regulators encoded within the BGC and global regulators that respond to broader physiological and environmental signals. nih.gov While the specific genetic determinants and regulatory networks governing this compound production have not been fully detailed in publicly available research, the general principles of polyketide biosynthesis regulation in Streptomyces apply. archive.orgwikimedia.orgarchive.org Genetic engineering of these regulatory elements is a common strategy for enhancing antibiotic production. google.com

Optimization Strategies for Enhanced Microbial Production

The native yield of this compound from wild-type microbial strains is often low, necessitating optimization for any potential large-scale application. frontiersin.org Several strategies are employed to enhance the microbial production of secondary metabolites. These approaches can be broadly categorized into the optimization of cultivation conditions and the genetic improvement of the producer strain. frontiersin.org

Optimization of Fermentation Medium and Conditions: The composition of the culture medium is a critical factor influencing microbial growth and metabolite production. nih.gov Optimization involves systematically varying medium components and physical parameters to find the ideal conditions for yield enhancement.

Nutrient Sources : The type and concentration of carbon and nitrogen sources can significantly impact the production of secondary metabolites. frontiersin.org Identifying inexpensive yet effective nutrient sources is key to making the process economically viable. frontiersin.orgnih.gov

Physical Parameters : Factors such as pH, temperature, aeration, and agitation speed must be carefully controlled and optimized during fermentation to maximize productivity. frontiersin.org

Optimization Methodologies : Both classical methods, like the one-factor-at-a-time (OFAT) approach, and modern statistical designs, such as Response Surface Methodology (RSM) and Central Composite Design (CCD), are used to efficiently explore the effects of multiple variables and their interactions. frontiersin.orgnih.govresearchgate.net

Strain Improvement Strategies: Enhancing the intrinsic capability of the microorganism to produce the desired compound is another powerful approach.

Classical Mutagenesis : This involves exposing the microbial population to mutagens (e.g., UV radiation, chemical agents) and then screening for higher-producing mutants.

Metabolic and Genetic Engineering : With advances in synthetic biology, targeted genetic modifications can be made. This can include overexpressing the this compound biosynthetic gene cluster, engineering regulatory genes to ensure constitutive production, or deleting genes from competing metabolic pathways to increase the flux of precursors towards this compound synthesis. google.com

The following table summarizes the key strategies for enhancing microbial production.

Strategy CategorySpecific ApproachDescriptionReference(s)
Fermentation Optimization Medium CompositionOptimizing carbon, nitrogen, and mineral sources in the growth medium. frontiersin.org, frontiersin.org, nih.gov
Physical ParametersControlling and optimizing pH, temperature, aeration, and agitation. frontiersin.org
Statistical DesignUsing methods like RSM to efficiently find optimal conditions. nih.gov, researchgate.net
Strain Improvement Genetic EngineeringOverexpression of biosynthetic or regulatory genes; deletion of competing pathways. google.com
Pathway EngineeringAltering metabolic flux to increase the availability of precursors like acetyl-CoA and malonyl-CoA. google.com

By systematically applying these optimization strategies, it is possible to significantly improve the yield of this compound, moving from laboratory-scale discovery to a more robust and efficient biotechnological production process.

Molecular Mechanisms of Mediocidin S Biological Activity

Cellular Targets and Binding Interactions (e.g., Sterol Interactions)

The principal cellular target for mediocidin, and for polyene antibiotics in general, is the lipid bilayer of the fungal cell membrane, with a specific affinity for sterol components. jst.go.jpencyclopedia.pub These sterols are critical for maintaining the structural integrity, fluidity, and proper function of the eukaryotic cell membrane. mdpi.com In fungi, the predominant sterol is ergosterol (B1671047), whereas in mammalian cells, it is cholesterol. plos.org This difference in membrane composition is the foundational element for the selective action of polyene antifungals. mdpi.complos.org

The interaction of this compound with the cell membrane is a critical two-stage process involving the binding of the antibiotic to the membrane, followed by a change in the membrane's permeability. jst.go.jp The strong affinity of the polyene's hydrophobic chain for membrane sterols facilitates its insertion into the lipid bilayer. jst.go.jp Research using sonicated vesicles has provided quantitative insights into these binding events. A 1984 study examined the equilibrium binding properties of several polyene antibiotics, including this compound, with vesicles composed of phosphatidylcholine (PC) alone or in combination with either cholesterol or ergosterol. nih.gov The study determined the association constants (Kapp) and the number of binding sites (n), revealing that for this compound, the Kapp value was in the range of (1.0-3.0) x 10⁶ M⁻¹ for interactions with PC, PC/cholesterol, and PC/ergosterol vesicles. nih.gov

Equilibrium Binding Properties of this compound with Model Membranes at 30°C nih.gov
Vesicle CompositionAssociation Constant (Kapp) (M⁻¹)Binding Characteristics
Phosphatidylcholine (PC)(1.0-3.0) x 10⁶Low number of binding sites (n < 0.05) nih.gov
PC / CholesterolHigher number of binding sites compared to PC alone, indicating sterol-facilitated penetration into the bilayer. nih.gov
PC / ErgosterolHigher number of binding sites compared to PC alone, indicating sterol-facilitated penetration into the bilayer. nih.gov

Membrane Perturbation and Functional Consequences

Following the initial binding to membrane sterols, this compound profoundly disrupts the structure and function of the cell membrane. The widely accepted model for polyene antibiotics posits that they self-assemble within the membrane to form transmembrane pores or ion channels. nih.govsemanticscholar.orgmdpi.com This aggregation within the membrane is a key step in their mechanism of action. mdpi.com

These aqueous pores, formed by clusters of polyene and sterol molecules, create a pathway for the leakage of essential intracellular components. semanticscholar.orgexeter.ac.uk The structure of these channels typically features the hydrophobic polyene chains of the antibiotic facing the lipid acyl chains of the membrane, while the hydrophilic polyol regions of the antibiotic line the interior of the pore, creating a water-filled channel. mdpi.com The formation of these pores leads to a dramatic increase in membrane permeability to ions and small molecules. mdpi.comexeter.ac.uk A primary and immediate consequence is the rapid efflux of monovalent cations, particularly potassium (K⁺) ions, from the cytoplasm, which disrupts the cell's electrochemical gradient. nih.govasm.org This loss of ions can lead to internal acidification and the cessation of critical enzymatic functions. oup.com Ultimately, the sustained leakage of ions and other small metabolites through these pores leads to metabolic arrest and cell death. oup.com While sterols are crucial for this activity at therapeutic concentrations, some studies have shown that at much higher concentrations, certain polyenes can cause membrane disruption even in the absence of sterols. mdpi.commdpi.com

Intracellular Signaling Pathways Modulated by this compound

While direct membrane damage is the primary mechanism of action for polyene antibiotics, emerging evidence suggests they can also modulate intracellular processes, contributing to their fungicidal effect. Although studies focusing specifically on this compound's impact on intracellular signaling are limited, research on the broader polyene class, particularly amphotericin B, indicates the involvement of oxidative stress and programmed cell death (apoptosis).

Several studies have demonstrated that polyene antibiotics can induce the production of reactive oxygen species (ROS) in fungal cells. jst.go.jpmdpi.comnih.govnih.gov This accumulation of ROS is considered a universal action mechanism for amphotericin B against various pathogenic yeasts and is a significant contributor to its fungicidal activity. jst.go.jpnih.gov The generation of ROS can inflict widespread damage on cellular components, including lipid peroxidation, protein carbonylation, and DNA damage, ultimately triggering an apoptotic cascade. encyclopedia.pubexeter.ac.uk This oxidative burst may result from the polyene's interaction with membrane enzymes like NADPH oxidase or from disruption of the mitochondrial respiratory chain. mdpi.comnih.govnih.gov

The induction of apoptosis, or programmed cell death, is a recognized consequence of polyene treatment in fungi. oup.comd-nb.info Apoptotic signals, including those from oxidative stress, can cause changes in the mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c, which activate the cell's self-destruction machinery. oup.com Therefore, in addition to causing necrotic cell death via membrane permeabilization, polyenes can also activate intrinsic cell death pathways, representing a secondary and potent mechanism to eliminate the fungal pathogen. exeter.ac.ukresearchgate.net

Selectivity and Specificity of Action in Target Microorganisms

The therapeutic utility of this compound and other polyene antibiotics hinges on their selective toxicity toward fungal cells over host mammalian cells. This selectivity is primarily rooted in their differential affinity for the sterols present in the respective cell membranes. mdpi.complos.orgallenpress.com

The main sterol in fungal membranes, ergosterol, has a distinct three-dimensional structure compared to cholesterol, the predominant sterol in mammalian membranes. mdpi.comallenpress.com Specifically, the presence of two additional double bonds in the B-ring and the side chain of ergosterol results in a more rigid and planar molecule than cholesterol. This structural difference allows for a more favorable binding interaction with the polyene antibiotic molecule. mdpi.com Polyenes exhibit a significantly higher affinity for ergosterol-containing membranes than for cholesterol-containing membranes. allenpress.com This preferential binding means that at therapeutic concentrations, the antibiotic will primarily accumulate in and damage fungal membranes, while having a lesser effect on host cells. plos.org

Although polyenes do have some affinity for cholesterol, which accounts for their known host toxicity, this interaction is considerably weaker. exeter.ac.ukallenpress.com The higher affinity for ergosterol ensures that pore formation and subsequent membrane disruption occur much more efficiently in fungal pathogens. Therefore, the specificity of this compound's action is a direct consequence of the molecular recognition between the antibiotic and the unique sterol composition of the target microorganism's cell membrane. mdpi.com

Structure Activity Relationship Sar Studies and Analog Development

Comprehensive Structural Elucidation and Stereochemical Assignment

The foundational step for any SAR campaign is the complete determination of the compound's chemical structure, including its stereochemistry. Mediocidin was first identified as a pentaene, a subclass of polyene macrolide antibiotics, based on its ultraviolet absorption characteristics. clockss.org It is produced by the bacterium Streptomyces mediocidicus, a known source of various polyene antibiotics. researchgate.netnih.gov

Rational Design and Synthesis of this compound Analogs

Rational drug design involves creating new molecules with a specific biological goal, based on the known structure of a parent compound. For polyene antibiotics, this often involves modifying the macrolactone ring, the polyene chain, or the mycosamine (B1206536) sugar moiety to improve solubility, reduce toxicity, or alter the antifungal spectrum.

Despite the potential, there are no specific reports in the reviewed literature detailing the rational design and chemical synthesis of this compound analogs. While patents may list derivatives such as "this compound methyl ester" among numerous other compounds, they typically lack synthesis details or activity data. justia.comgoogleapis.com The development of a synthetic strategy for this compound analogs would first require the confirmed and detailed elucidation of the parent structure.

Impact of Structural Modifications on Biological Potency and Spectrum

Understanding how specific structural changes affect a drug's efficacy is the primary goal of SAR studies. For polyene antibiotics in general, modifications can have profound effects. For instance, altering the length of the polyene chain can impact the compound's affinity for ergosterol (B1671047) in fungal cell membranes, while modifications to hydroxyl groups can influence solubility and toxicity.

As no systematic synthesis of this compound analogs has been reported, there is consequently no research data available on the impact of specific structural modifications on its biological potency and antifungal spectrum. Studies have been conducted on a "this compound type" hexaene antibiotic, designated antibiotic 30, to assess its effects on fungal pathogenicity factors, but this does not provide a systematic SAR analysis of the this compound scaffold itself. researchgate.netresearchgate.net

To illustrate the type of data that would be generated from such studies, the following table has been prepared.

Interactive Table: Biological Potency of Hypothetical this compound Analogs (Note: Data is illustrative as no specific this compound analog studies are available in the public literature.)

CompoundModificationTarget OrganismMIC (µg/mL)
This compoundParent CompoundCandida albicansData not available
Analog 4.3-AShortened polyene chainCandida albicansData not available
Analog 4.3-BModified hydroxyl groupCandida albicansData not available
Analog 4.3-CAltered sugar moietyCandida albicansData not available
Analog 4.3-DEsterification of carboxylAspergillus fumigatusData not available

Chemoenzymatic Approaches for Diversifying this compound Scaffolds

Chemoenzymatic synthesis combines the power of traditional chemical reactions with the high selectivity of biological catalysts (enzymes) to create complex molecules. mdpi.com This approach is particularly useful for modifying natural products, allowing for the creation of diverse molecular libraries for drug screening. uq.edu.aunih.gov For polyketides like this compound, enzymes from the biosynthetic pathway could potentially be harnessed to incorporate non-native building blocks or perform specific modifications on a synthetic precursor.

This modern and powerful technique has been applied to many complex natural products, including other polyketides and glycopeptide antibiotics. uq.edu.aursc.org However, the scientific literature lacks any reports of chemoenzymatic strategies being applied to the this compound scaffold for the purpose of diversification. Such research would depend on identifying and characterizing the biosynthetic gene cluster for this compound and understanding the substrate tolerance of its enzymes.

Preclinical Investigations in Research Models

Evaluation of Activity in In Vitro Microbial Culture Systems

The in vitro antifungal activity of mediocidin has been evaluated primarily against yeast-like fungi, with most of the available data focusing on Candida albicans. The standard method for assessing such activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents the visible growth of a microorganism in a laboratory setting. jidc.org

Early research indicated that hexaenes like this compound demonstrate a moderate level of activity. Specifically, when compared on a weight-for-weight basis against Candida albicans, hexaenes were found to be roughly four times more active than tetraenes (e.g., nystatin) and the pentaene eurocidin. annualreviews.org However, they are considered less potent than the heptaenes (e.g., amphotericin B, candicidin), which are more than an order of magnitude more active against Candida species. annualreviews.org

Detailed MIC data from a 1974 analysis of polyene antibiotics against clinically isolated strains of C. albicans are presented below.

**Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Polyenes Against Candida albicans*** *Data sourced from Athar M. A., et al., 1974. annualreviews.org

Compound Class Antibiotic MIC (µg/ml)
Hexaene This compound 1.25
Heptaenes Amphotericin B 0.4
Candicidin (B1668254) 0.1
Pentaene Filipin (B1216100) 2.5
Tetraene Pimaricin 5.0

The available literature primarily documents the activity of this compound against Candida species. Comprehensive MIC data for this compound against a wide array of other fungal pathogens, such as filamentous fungi like Aspergillus species, are not extensively reported in the reviewed scientific literature.

Assessment of this compound Activity in Relevant Preclinical Ex Vivo Models

Ex vivo models, which utilize tissues or organs studied in a controlled laboratory environment outside the organism, serve as a critical intermediate step between in vitro testing and full in vivo studies. These models can provide insights into a compound's efficacy and behavior within the complex architecture of intact biological tissues. nih.gov Despite the utility of such models for assessing drug penetration and activity in a near-physiological state, a thorough review of published scientific literature did not yield any studies on the evaluation of this compound in relevant preclinical ex vivo models for fungal infections. Research in this specific area has either not been conducted or is not available in accessible scientific databases.

Investigation of Efficacy in Non-Human In Vivo Models (Focus on Biological Outcome)

The evaluation of an antimicrobial agent's efficacy in non-human in vivo models is essential to understand its potential therapeutic benefit in a living organism. Standard models, such as murine models of systemic candidiasis, are frequently used to assess biological outcomes, including host survival rates and the reduction of fungal burden in target organs. nih.govelifesciences.orgmdpi.com These models are critical for bridging the gap between in vitro activity and clinical utility. nih.gov

Comparative Analysis with Established Antimicrobial Agents in Research Settings

Comparative analyses in research settings provide valuable context for an investigational compound's activity relative to established agents. This compound has been compared with other polyene antibiotics using various in vitro parameters.

As shown in Table 1, the in vitro antifungal activity of this compound against Candida albicans (MIC of 1.25 µg/ml) is lower than that of the heptaenes amphotericin B (MIC of 0.4 µg/ml) and candicidin (MIC of 0.1 µg/ml). annualreviews.org Conversely, its activity is superior to the pentaene filipin (MIC of 2.5 µg/ml) and the tetraene pimaricin (MIC of 5.0 µg/ml). annualreviews.org

Another method of comparison involves assessing the membrane-damaging effects of polyenes, which is central to their mechanism of action. A 1977 study measured the ability of different polyenes to cause damage to sheep erythrocyte membranes, a common model for evaluating polyene-induced membrane permeability. The results indicated that this compound was among the most potent agents in causing membrane damage, comparable to filipin and candicidin, and greater than nystatin (B1677061) and amphotericin B in this specific assay.

**Table 2: Comparative Membrane Damage Potential of Polyene Antibiotics on Sheep Erythrocytes In Vitro*** *Data sourced from Siegel E. B., 1977. asm.org

Compound Relative Degree of Membrane Damage
This compound High
Filipin High
Candicidin High
Amphotericin B Moderate
Nystatin Low
Amphotericin B methyl ester Low
Pimaricin Low

This analysis highlights that while this compound shows potent membrane-disrupting activity, its direct antifungal potency (in vitro MIC) against C. albicans is less than that of clinically established heptaenes like amphotericin B. annualreviews.org

Microbial Resistance Mechanisms to Mediocidin

Biochemical Adaptations Conferring Resistance

The primary mechanism of action for polyene antibiotics involves binding to ergosterol (B1671047), a crucial sterol in the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. Consequently, the most significant biochemical adaptation conferring resistance to polyenes is the alteration of the fungal cell membrane's sterol composition. csic.esnih.govasm.org

This adaptation manifests in two principal ways:

Reduction of Ergosterol Content: Resistant fungal strains often exhibit a marked decrease in the total amount of ergosterol present in their cell membranes. reviberoammicol.comidse.net This reduction limits the available targets for polyene binding, thereby diminishing the drug's efficacy.

Alteration of Sterol Structure: Fungi can modify their sterol biosynthesis pathway to produce alternative sterols instead of or in addition to ergosterol. csic.esidse.net These altered sterols have a lower binding affinity for polyene antibiotics, rendering the cell less susceptible to their disruptive effects. csic.es For instance, the accumulation of sterol precursors can occur due to the inactivation of enzymes in the ergosterol pathway. mdpi.com

Another, less common, biochemical adaptation involves the increased production of catalase. idse.netresearchgate.net Polyene antibiotics can induce oxidative stress in fungal cells. nih.gov Elevated levels of catalase can help the fungus to counteract this oxidative damage, contributing to its survival. idse.netnih.gov

Genetic Basis and Evolution of Resistance in Target Microorganisms

The biochemical adaptations described above are rooted in genetic alterations within the target microorganisms. Resistance to polyene antibiotics primarily arises from mutations in the genes encoding enzymes of the ergosterol biosynthesis pathway, commonly referred to as the ERG genes. csic.esnih.govnih.gov

Mutations in various ERG genes, such as ERG2, ERG3, ERG5, ERG6, and ERG11, have been identified in polyene-resistant fungal isolates. csic.esmdpi.comnih.govmedscape.com These mutations can lead to the production of non-functional or altered enzymes, disrupting the normal synthesis of ergosterol and leading to the accumulation of alternative sterols. csic.esmdpi.com For example, mutations in the ERG3 gene can result in the accumulation of different sterols, leading to cross-resistance to other antifungal agents like azoles. mdpi.com

The evolution of resistance is often a stepwise process. The continuous exposure of a fungal population to a polyene antibiotic creates a selective pressure that favors the survival and proliferation of individuals with mutations conferring even low levels of resistance. Over time, the sequential accumulation of multiple mutations can lead to high-level resistance.

It is important to note that some fungi exhibit intrinsic resistance to polyenes. For example, Aspergillus terreus is naturally resistant to some polyenes, a trait linked to its ability to produce high levels of catalase. idse.net

Phenotypic Manifestations of Mediocidin Resistance

The biochemical and genetic changes conferring resistance to polyene antibiotics result in observable phenotypic characteristics in the target microorganisms. The most direct and measurable phenotype is a decreased susceptibility to the antibiotic, which is quantified by a higher Minimum Inhibitory Concentration (MIC) value.

Other phenotypic manifestations can include:

Slower Growth Rate: Mutations conferring resistance can sometimes come with a fitness cost, potentially leading to a slower growth rate compared to susceptible strains in an antibiotic-free environment. csic.es

Cross-Resistance: As mentioned earlier, specific mutations, such as those in the ERG3 gene, can lead to a phenotype of cross-resistance, where the organism is resistant not only to polyenes but also to other classes of antifungal drugs like azoles. mdpi.comresearchgate.net

Phenotypic Plasticity: Some fungi can enter a slower-growing or dormant state in the presence of antifungals, a phenomenon known as tolerance, which allows them to survive transiently at high drug concentrations. idse.net

Table 1: Summary of Biochemical Adaptations and Phenotypic Manifestations of Polyene Resistance

Biochemical AdaptationGenetic Basis (Example Genes)Phenotypic Manifestation
Reduced ergosterol content in the cell membraneMutations in ERG genes (e.g., ERG2, ERG11) mdpi.comnih.govIncreased MIC, altered membrane function
Altered sterol composition (e.g., accumulation of precursors)Mutations in ERG genes (e.g., ERG3, ERG5, ERG6) csic.esmdpi.commedscape.comIncreased MIC, potential cross-resistance to azoles
Increased production of catalaseUpregulation of catalase-encoding genesIncreased tolerance to oxidative stress

Strategies to Mitigate or Circumvent Resistance in Research Contexts

In a research setting, several strategies can be employed to manage and minimize the impact of microbial resistance to polyene antibiotics like this compound.

Judicious Use: Limiting the use of the antibiotic to only when necessary can reduce the selective pressure that drives the emergence of resistance. nih.gov

Combination Therapy: Using this compound in combination with other antifungal agents that have different mechanisms of action can be a powerful strategy. consensus.app This approach makes it more difficult for a microorganism to develop resistance simultaneously to both drugs.

Use of Inhibitors: The co-administration of compounds that inhibit resistance mechanisms, such as efflux pump inhibitors, could potentially restore the efficacy of the antibiotic, although this has not been specifically documented for this compound. consensus.appnews-medical.net

Regular Susceptibility Testing: Periodically testing the susceptibility of microbial strains to this compound can help in the early detection of emerging resistance, allowing for timely adjustments to experimental protocols.

Antibiotic Cycling or Mixing: In environments with persistent microbial populations, rotating the use of different antibiotics (cycling) or using a variety of antibiotics simultaneously (mixing) may help to prevent the selection of resistant strains. nih.gov

Table 2: Strategies to Mitigate Resistance in Research

StrategyRationale
Judicious UseReduces selective pressure for resistance development. nih.gov
Combination TherapyTargets multiple cellular pathways, making simultaneous resistance less likely. consensus.app
Use of Resistance InhibitorsBlocks specific resistance mechanisms, restoring antibiotic efficacy. consensus.appnews-medical.net
Susceptibility TestingEnables early detection of resistant strains.
Antibiotic Cycling/MixingVaries the selective pressure to prevent the establishment of resistant populations. nih.gov

Advanced Analytical Methodologies in Mediocidin Research

High-Resolution Spectroscopic Techniques for Structural Characterization

The determination of the complex molecular architecture of mediocidin is accomplished through various high-resolution spectroscopic techniques. These methods probe the electronic and vibrational properties of the molecule, providing crucial data for structural elucidation.

UV-Visible (UV-Vis) Spectroscopy : As a polyene antibiotic, this compound possesses a chromophore consisting of a series of conjugated double bonds. This structural feature allows it to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edutechnologynetworks.com UV-Vis spectroscopy is a fundamental tool used to study these chromophores. msu.edu The interactions of this compound with components of cell membranes, such as sterols in vesicles, have been examined using UV-visible spectroscopy. nih.govresearchgate.net This analysis is performed at concentrations below which the polyene self-associates, allowing for the determination of association constants and binding sites. nih.govresearchgate.net The resulting spectrum, a plot of absorbance versus wavelength, provides information on the extent of the conjugated system. Changes in the absorption maxima can indicate interactions with other molecules, such as binding to ergosterol (B1671047) in fungal cell membranes. nih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibration of atoms and functional groups within a molecule. azooptics.comrsc.org Each type of bond vibrates at a characteristic frequency, and when a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. rsc.org For a complex molecule like this compound, the IR spectrum provides a unique "fingerprint" containing a multitude of absorption bands. azooptics.com This technique is valuable for identifying the presence of specific functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups, which are integral to the structure and function of this compound. azooptics.comarchive.org

Spectroscopic Data for Polyene Antibiotics
TechniqueInformation ObtainedRelevance to this compound
UV-Visible SpectroscopyAnalysis of conjugated double bond systems (chromophores). msu.eduConfirms the polyene nature; used to study binding kinetics with cell membrane sterols. nih.gov
Infrared SpectroscopyIdentification of functional groups (e.g., -OH, C=O). rsc.orgProvides a "molecular fingerprint" and confirms the presence of key structural components. azooptics.comarchive.org

Chromatographic and Mass Spectrometric Methods for Quantitative Analysis

To accurately quantify this compound in complex mixtures, such as fermentation broths or biological samples, highly sensitive and selective analytical methods are required. The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for this purpose.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the separation, identification, and quantification of compounds. nih.gov In the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. uchicago.edugoogleapis.com The method's conditions, including the column type, mobile phase composition, and flow rate, are optimized to achieve a good separation of this compound from other components in the sample. jasco-global.com Quantification is typically performed using an external or internal standard method, where the peak area of the compound is proportional to its concentration. jasco-global.com

Mass Spectrometry (MS) : Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. When coupled with liquid chromatography (LC-MS), it becomes a highly specific and sensitive analytical tool. technologynetworks.comlabguru.com After separation by the LC system, the analyte is ionized and enters the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. technologynetworks.com This technique is invaluable for confirming the identity of this compound and quantifying it at very low levels. nih.govresearchgate.net

Analytical Methods for this compound Quantification
MethodPrincipleApplication
HPLCSeparation based on differential partitioning between a stationary and mobile phase. nih.govIsolates this compound from complex mixtures for accurate quantification. uchicago.edu
LC-MS/MSSeparation by LC followed by mass analysis of the parent ion and its fragments. technologynetworks.comProvides highly selective and sensitive quantification and structural confirmation. googleapis.com

Bioassays and High-Throughput Screening for Activity Profiling

Understanding the biological activity of this compound, particularly its antifungal spectrum and potency, is achieved through various bioassays. High-throughput screening methodologies enable the rapid evaluation of its activity against large panels of microorganisms.

Antifungal Susceptibility Testing : The minimum inhibitory concentration (MIC) is a key parameter determined by these assays. Broth microdilution methods, such as those standardized by the Clinical and Laboratory Standards Institute (CLSI), are commonly used. nih.govresearchgate.net In this method, a series of twofold dilutions of this compound are prepared in a liquid growth medium in 96-well plates, which are then inoculated with a standardized suspension of a target fungus. frontiersin.org After incubation, the lowest concentration of the antibiotic that prevents visible fungal growth is recorded as the MIC. nih.gov

High-Throughput Screening (HTS) : HTS involves the use of automation, robotics, and sensitive detectors to rapidly test thousands of compounds for biological activity. bmglabtech.comwikipedia.org In the context of this compound research, HTS can be used to profile its activity against a diverse library of fungal pathogens to determine its spectrum of activity. medinadiscovery.com It can also be used in synergistic studies, where this compound is tested in combination with other antifungal agents to identify combinations that enhance efficacy, a process often facilitated by a checkerboard assay layout. frontiersin.orgbmglabtech.com The goal is to quickly identify "hits" or "leads" that show desired activity against specific fungal targets. bmglabtech.com

Bioassays for Antifungal Activity Profiling
Assay TypePurposeExample Finding
Broth Microdilution (CLSI)Determine the Minimum Inhibitory Concentration (MIC) against yeasts and filamentous fungi. researchgate.netMIC values for this compound against various Candida species are established.
Checkerboard AssayEvaluate synergistic or antagonistic effects when combined with other drugs. frontiersin.orgIdentifies potential combination therapies that are more effective than single-agent treatment.
High-Throughput Screening (HTS)Rapidly screen this compound against large libraries of fungal strains or in combination with other compounds. wikipedia.orgDetermines the broad-spectrum activity profile and identifies synergistic interactions efficiently. medinadiscovery.com

Microscopic Techniques for Visualizing Cellular Interactions

Visualizing how this compound interacts with and affects fungal cells provides direct evidence of its mechanism of action. Various advanced microscopy techniques are employed to observe these interactions at high resolution.

Fluorescence Microscopy : This technique uses fluorescent probes to label specific cellular structures. bhu.ac.inmicroscopyu.com In this compound research, fluorescent dyes that bind to specific cellular components (like the plasma membrane or intracellular ions) can be used to monitor changes in cell integrity and permeability after treatment. archive.orgbhu.ac.in For instance, the influx of a fluorescent dye that is normally excluded by healthy cells can indicate membrane damage caused by this compound. Confocal microscopy, an advanced form of fluorescence microscopy, can provide high-resolution, three-dimensional images by eliminating out-of-focus light, allowing for detailed localization of the compound's effects. frontiersin.orgfiveable.me

Electron Microscopy (EM) : EM uses a beam of electrons instead of light to achieve much higher magnification and resolution, making it ideal for visualizing the ultrastructural changes in cells. numberanalytics.comnih.gov

Transmission Electron Microscopy (TEM) allows for the detailed examination of the internal cell structure. Researchers can observe damage to the cell wall, plasma membrane, and intracellular organelles like mitochondria and vacuoles following exposure to this compound. researchgate.netfrontiersin.org

Scanning Electron Microscopy (SEM) provides detailed three-dimensional images of the cell surface. fiveable.me It is used to visualize changes in cell morphology, such as cell shrinkage, surface blebbing, or lysis, induced by the antibiotic. researchgate.net

Microscopy Techniques in this compound Research
TechniqueInformation ProvidedObserved Effects of Antifungals
Fluorescence MicroscopyVisualizes specific labeled structures and dynamic processes in living or fixed cells. nih.govavantierinc.comDisruption of membrane potential, increased membrane permeability. archive.org
Transmission Electron Microscopy (TEM)High-resolution images of the internal ultrastructure of the cell. frontiersin.orgDisorganization of cytoplasm, damage to organelles, membrane disruption. researchgate.net
Scanning Electron Microscopy (SEM)High-resolution 3D images of the cell surface. fiveable.meAlterations in cell morphology, surface wrinkling, cell lysis.

Future Research Directions and Translational Opportunities for Mediocidin

Exploration of Undiscovered Biological Activities and Targets

While mediocidin is recognized for its antifungal capabilities, its broader spectrum of biological activities remains largely uncharted territory. Future research should pivot towards uncovering novel therapeutic applications beyond its current classification.

Potential Therapeutic Avenues:

Antiviral and Antiparasitic Properties: The structural similarities of this compound to other polyene macrolides like amphotericin B, which exhibits activity against certain viruses and parasites such as Leishmania, suggest that this compound could possess similar capabilities. Screening this compound against a wide range of viruses and parasites is a logical next step.

Immunomodulatory Effects: Polyene macrolides have been observed to interact with the immune system. Investigations into whether this compound can modulate immune responses, either by stimulating or suppressing inflammatory pathways, could open up applications in treating autoimmune diseases or as an adjuvant in vaccines.

Anti-cancer Potential: Some polyenes have shown selective cytotoxicity against cancer cells. It is conceivable that this compound could interact with cancer cell membranes, which have altered lipid compositions, or induce apoptosis. A comprehensive screening against various cancer cell lines is a crucial area for future investigation.

Unexplored Molecular Targets:

The primary target of polyene antibiotics is ergosterol (B1671047) in fungal cell membranes. However, the full extent of this compound's molecular interactions is not completely understood. Research should focus on identifying secondary targets that might be responsible for a wider range of biological effects. Techniques such as affinity chromatography with this compound as the ligand could help in isolating and identifying binding partners in various cell types.

Development of Advanced Research Tools and Probes

To facilitate a deeper understanding of this compound's mechanism of action and cellular fate, the development of specialized research tools is essential.

Fluorescently Labeled this compound: The synthesis of fluorescently tagged this compound derivatives would be invaluable for visualizing its localization within cells and tissues. cdnsciencepub.comresearchgate.netnih.gov This would allow researchers to track its uptake, distribution, and interaction with subcellular organelles in real-time using advanced microscopy techniques. cdnsciencepub.comresearchgate.netnih.gov

Biochemical Probes: The creation of this compound-based biochemical probes, such as biotinylated or photo-crosslinkable derivatives, would enable the identification and characterization of its molecular targets through techniques like pull-down assays and mass spectrometry. nih.gov

These tools would provide unprecedented insights into the pharmacodynamics of this compound at a molecular level.

Integration with Systems Biology and Multi-Omics Approaches

A holistic understanding of this compound's effects and its biosynthesis can be achieved through the integration of systems biology and multi-omics approaches. ucsd.eduslideshare.netnih.govresearchgate.netomu.edu.tr

Transcriptomics and Proteomics: Analyzing the global changes in gene and protein expression in cells treated with this compound can reveal the cellular pathways it perturbs. This could uncover unexpected mechanisms of action and off-target effects.

Metabolomics: Studying the metabolic fingerprint of Streptomyces mediocidicus under different growth conditions can help in optimizing the production of this compound. cebib-chile.com

Genome Mining: The genome of Streptomyces mediocidicus has been sequenced, revealing numerous biosynthetic gene clusters (BGCs). researchgate.netnih.gov A thorough bioinformatic analysis of these clusters can predict the production of other secondary metabolites and provide clues for the genetic regulation of this compound biosynthesis. researchgate.netnih.gov

The integration of these "omics" data will provide a comprehensive picture of this compound's biology, from its production to its cellular effects. researchgate.netomu.edu.tr

Bioengineering of Producer Organisms for Novel this compound Variants

The identification of the biosynthetic gene cluster for mediomycin A and clethramycin (B1248751) in S. mediocidicus provides a genetic blueprint for creating novel this compound variants with improved properties. nih.govresearchgate.net

Metabolic Engineering: Genetic manipulation of the this compound biosynthetic pathway can lead to the production of new analogs. nih.govresearchgate.net For instance, altering the polyketide synthase (PKS) enzymes could result in molecules with different lengths or hydroxylation patterns, potentially leading to reduced toxicity or enhanced activity. nih.govresearchgate.net

Heterologous Expression: The this compound biosynthetic gene cluster can be transferred and expressed in a different, more genetically tractable host organism. nih.govnih.govwikipedia.orgfrontiersin.orgfrontiersin.org This would facilitate easier genetic manipulation and potentially higher yields of the desired compounds. nih.govnih.govwikipedia.orgfrontiersin.orgfrontiersin.org

These bioengineering strategies hold the promise of generating a library of novel this compound derivatives for screening and development.

Design of New Delivery Systems for Research Applications

A significant hurdle for the application of polyene macrolides is their poor solubility and potential for toxicity. The development of advanced delivery systems is crucial for both research and future therapeutic use.

Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility, stability, and reduce its toxicity, similar to what has been achieved for amphotericin B. mdpi.comnih.goveijppr.comnih.gov This would facilitate its use in in vitro and in vivo studies. mdpi.comnih.goveijppr.comnih.gov

Nanoparticle-based Carriers: The use of biodegradable polymeric nanoparticles or other nanocarriers can offer controlled and targeted delivery of this compound. dovepress.comnih.govfrontiersin.orgmdpi.com This could enhance its efficacy at the target site while minimizing systemic exposure. dovepress.comnih.govfrontiersin.orgmdpi.com

The development of such formulations is a critical step in translating this compound from a laboratory curiosity to a viable research tool and potentially a therapeutic agent.

Q & A

Q. What are the standard methodologies for determining the molecular structure of Mediocidin in preliminary research?

To characterize this compound’s structure, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and crystallography. Ensure purity via HPLC and validate results against known spectral databases. For novel compounds, include elemental analysis and X-ray diffraction data to confirm stereochemistry. Experimental protocols must be detailed in the "Materials and Methods" section, adhering to reproducibility standards .

Q. How can researchers design assays to evaluate this compound’s baseline antimicrobial activity?

Use standardized broth microdilution or agar diffusion assays (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., established antibiotics) and negative controls (solvent-only). Account for variables like pH, temperature, and inoculum size. Triplicate experiments and statistical validation (e.g., ANOVA) are critical to minimize variability .

What frameworks are recommended to formulate hypothesis-driven research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example: Does this compound (Intervention) exhibit synergistic effects with β-lactams (Comparison) against methicillin-resistant Staphylococcus aureus (Population) in vitro (Outcome)? Align questions with gaps identified in systematic literature reviews .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Conduct a comparative analysis of experimental conditions (e.g., pharmacokinetic parameters, host immune interactions). Use animal models to simulate human pathophysiology and validate findings via longitudinal studies. Apply the "principal contradiction" framework to identify dominant factors (e.g., bioavailability vs. microbial resistance) influencing discrepancies . Reference systematic approaches from for clinical data reconciliation.

Q. What strategies optimize the integration of omics data (genomics, proteomics) to study this compound’s mechanism of action?

Use mixed-methods designs : Combine RNA-seq for transcriptional profiling with functional assays (e.g., target enzyme inhibition). Validate hypotheses via CRISPR-Cas9 knockouts or siRNA silencing. Employ bioinformatics tools (e.g., KEGG pathway analysis) to map interactions. Ensure data triangulation by cross-referencing with structural predictions (molecular docking) .

Q. How can researchers mitigate bias when interpreting conflicting results in this compound toxicity studies?

Implement blinded analysis and pre-register study protocols to reduce confirmation bias. Use sensitivity analysis to assess outlier impact and apply iterative reassessment models (IRMs) to adjust dosing parameters. Transparently report limitations (e.g., cell line specificity) and validate findings across multiple model systems .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and testing this compound analogs?

Document synthetic routes with step-by-step procedures, including reaction conditions (temperature, catalysts) and purification methods. Share raw spectra and chromatograms in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for dataset deposition .

Q. How should researchers structure a literature review to identify gaps in this compound-related studies?

Perform a systematic review using PRISMA guidelines. Query databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (antimicrobial OR biosynthesis)"). Code themes (e.g., resistance mechanisms, structural analogs) using NVivo or similar tools. Highlight discrepancies in reported bioactivity and prioritize understudied areas (e.g., eukaryotic targets) .

Data Analysis and Reporting

Q. What statistical approaches resolve variability in dose-response studies of this compound?

Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use bootstrapping to estimate confidence intervals and Bayesian hierarchical models for multi-experiment data. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Q. How can researchers balance depth and breadth in reporting this compound’s pharmacological parameters?

Prioritize key findings in the main text (e.g., selectivity indices, toxicity thresholds) and deposit extensive datasets (e.g., raw kinetic curves, metabolite profiles) in supplementary files. Use tables to summarize critical parameters (Table 1).

ParameterIn Vitro ValueIn Vivo ValueModel SystemReference
MIC (μg/mL)0.5–2.04.5–10.2Murine sepsis
Half-life (hours)N/A3.8 ± 0.7Rat pharmacokinetics

Note: Replace placeholder data with actual experimental results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.